Enantiomeric Purity Differentiator: Achieving the Mandatory Cis-Isomer Ratio for Downstream Posaconazole Synthesis
The critical quality attribute (CQA) for this intermediate is its enantiomeric purity, which directly dictates the diastereomeric ratio of the key subsequent intermediate. When using the pure (S)-epoxide (CAS 141113-42-0), the desired downstream cis-isomer intermediate is obtained with a molar ratio of at least 85:15, and more preferably up to 95:5, relative to the undesired trans-isomer [1]. In contrast, prior art processes that do not utilize this single-enantiomer starting material typically yield a less favorable cis:trans mixture of only 80:20, necessitating extensive and yield-reducing purification [1]. This 5-15 percentage point increase in the desired cis-isomer represents a critical improvement for cost-effective manufacturing.
| Evidence Dimension | Downstream Diastereomeric Ratio (cis:trans) |
|---|---|
| Target Compound Data | 85:15 to 95:5 molar ratio of cis-isomer to trans-isomer |
| Comparator Or Baseline | Prior art processes without this specific chiral epoxide: 80:20 molar ratio of cis-isomer to trans-isomer |
| Quantified Difference | 5 to 15 percentage point increase in the yield of the desired downstream cis-isomer |
| Conditions | Synthesis of the posaconazole tetrahydrofuran intermediate from the corresponding tosylate or mesylate of the epoxide-opening product, as described in Sandoz US 2013/0203994 A1. |
Why This Matters
A higher proportion of the desired cis-isomer at this early stage minimizes the burden and cost of downstream purification, directly impacting the overall yield and economy of the posaconazole API manufacturing process.
- [1] Sandoz AG. Preparation of Posaconazole Intermediates. US Patent Application US 2013/0203994 A1, 2013, paras [0057]-[0060]. View Source
